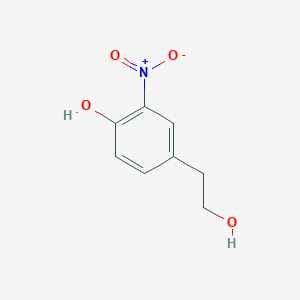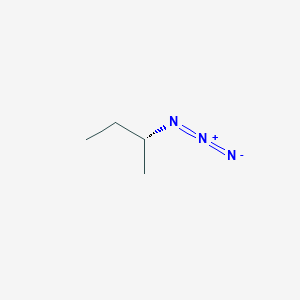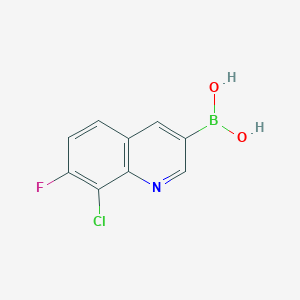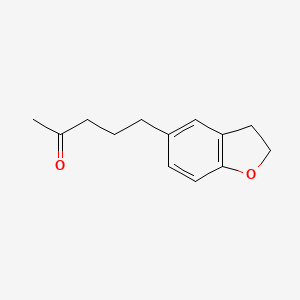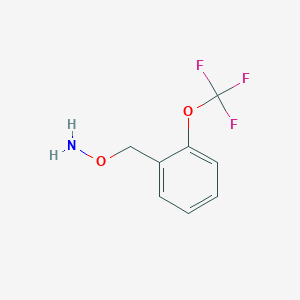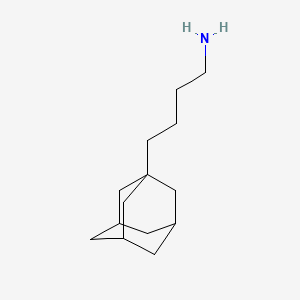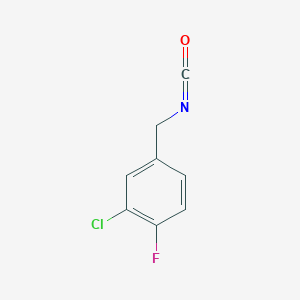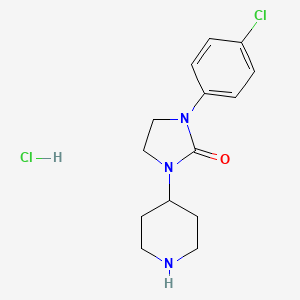
1-(4-Chlorophenyl)-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride is a synthetic organic compound. It is characterized by the presence of a chlorophenyl group, a piperidinyl group, and an imidazolidinone core. This compound is of interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride typically involves the following steps:
Formation of the Imidazolidinone Core: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the imidazolidinone core with a chlorophenyl group, often using a chlorinated aromatic compound and a suitable catalyst.
Attachment of the Piperidinyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-(piperidin-4-yl)imidazolidin-2-one: The non-hydrochloride form of the compound.
1-(4-Chlorophenyl)-3-(piperidin-4-yl)imidazolidin-2-thione: A sulfur analog of the compound.
1-(4-Chlorophenyl)-3-(piperidin-4-yl)imidazolidin-2-amine: An amine analog of the compound.
Uniqueness
1-(4-Chlorophenyl)-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its hydrochloride form may also enhance its solubility and stability.
Properties
Molecular Formula |
C14H19Cl2N3O |
|---|---|
Molecular Weight |
316.2 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-piperidin-4-ylimidazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C14H18ClN3O.ClH/c15-11-1-3-12(4-2-11)17-9-10-18(14(17)19)13-5-7-16-8-6-13;/h1-4,13,16H,5-10H2;1H |
InChI Key |
XJWFCPXDJQGREO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2CCN(C2=O)C3=CC=C(C=C3)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione](/img/structure/B13588518.png)
![Ethyl2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13588522.png)
